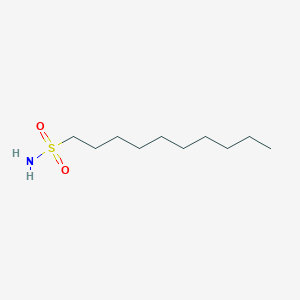

Decane-1-sulfonamide

Description

General Context of Alkyl Sulfonamides in Organic Chemistry

The sulfonamide functional group, characterized by a sulfonyl group directly bonded to a nitrogen atom (R-SO₂NR'R''), is a cornerstone in the field of organic chemistry and medicinal chemistry. chemsrc.com While aromatic sulfonamides have a long and storied history, particularly as the basis for sulfa drugs, aliphatic sulfonamides (where the sulfonyl group is attached to an alkyl chain) are a class of compounds that have garnered significant interest for their unique properties and applications. itwreagents.comchemicalbook.com

Alkyl sulfonamides are recognized for their high metabolic stability, three-dimensional structure, and the ability of the sulfonamide group to act as a bioisostere for less stable functional groups like carboxamides or carboxylic acids. itwreagents.com The synthesis of these compounds has evolved from classical methods, such as the reaction of a sulfonyl chloride with an amine, to more advanced and milder protocols, including visible-light-activated methods and catalytic C-H amination, broadening their accessibility for research and industrial applications. merckmillipore.comnih.gov This synthetic versatility allows for the introduction of the sulfonamide motif into complex molecules. itwreagents.com Their utility spans from serving as crucial intermediates in the synthesis of agrochemicals to being integral components of a wide array of therapeutic agents, including those with anticancer and anti-inflammatory properties. itwreagents.comchemsynthesis.com

Significance of Decane-1-sulfonamide as a Representative Aliphatic Sulfonamide

This compound, with the chemical formula C₁₀H₂₃NO₂S, serves as an exemplary model for simple, long-chain aliphatic sulfonamides. Its structure is fundamentally amphiphilic, consisting of two distinct regions: a long, ten-carbon alkyl (decyl) chain, which is nonpolar and hydrophobic, and a primary sulfonamide head (-SO₂NH₂), which is polar and capable of hydrogen bonding. This duality makes it an important subject for research into the fundamental physicochemical behaviors of aliphatic sulfonamides.

The presence of the long lipophilic tail suggests potential for surfactant-like properties or interaction with biological membranes, while the sulfonamide group provides a site for chemical modification and intermolecular interactions. bldpharm.com Unlike more complex sulfonamides, its unbranched, unsubstituted structure provides a clear and uncomplicated model for studying how the interplay between the alkyl chain length and the sulfonamide functional group dictates properties such as solubility, aggregation behavior, and crystal packing.

Physicochemical Properties of this compound Below is a table summarizing key properties of this compound, identified by its CAS Number 2917-27-3.

| Property | Value |

| Molecular Formula | C₁₀H₂₃NO₂S |

| Molecular Weight | 221.36 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 60.16 Ų chemscene.com |

| Predicted LogP (Octanol-Water Partition Coefficient) | 2.4156 chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Rotatable Bonds | 9 chemscene.com |

Note: Some values are computationally predicted and may vary from experimental results.

Scope and Research Objectives for this compound Investigations

The study of this compound is guided by several key research objectives that aim to leverage its representative structure to advance the broader understanding and application of aliphatic sulfonamides.

Primary Research Objectives:

Elucidation of Physicochemical Properties: A primary goal is to experimentally determine and characterize its fundamental properties. This includes measuring its aqueous solubility, pKa value to understand its acidity, and critical micelle concentration to confirm and quantify its surfactant behavior. This data is crucial for predicting its behavior in different environments and for designing future applications.

Exploration as a Synthetic Building Block: Research is focused on utilizing this compound as a precursor in organic synthesis. The primary sulfonamide group can be readily functionalized, allowing for the attachment of various chemical moieties to the decylsulfonyl scaffold. This opens avenues for creating novel, more complex molecules with tailored properties, such as ligands for metal complexes or components of supramolecular structures.

Investigation of Biological Activity: Drawing from the known biological activities of other long-chain sulfonamides, a key objective is to screen this compound for potential antimicrobial or enzymatic inhibitory effects. carlroth.com For instance, studies have shown that the antibacterial activity of some aliphatic sulfonamides varies with the length of the carbon chain, making the C10 chain of this compound a point of specific interest. carlroth.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

2917-27-3 |

|---|---|

Molecular Formula |

C10H23NO2S |

Molecular Weight |

221.36 g/mol |

IUPAC Name |

decane-1-sulfonamide |

InChI |

InChI=1S/C10H23NO2S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) |

InChI Key |

LPZONNUBKVPBPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving Decane 1 Sulfonamide

Mechanistic Pathways of Sulfonyl Group Formation

The formation of the sulfonyl group in decane-1-sulfonamide can be achieved through several mechanistic routes, with the most traditional pathway involving nucleophilic substitution on a sulfonyl chloride precursor.

The classic and most direct synthesis involves the reaction of decane-1-sulfonyl chloride with an amine, typically ammonia (B1221849) for a primary sulfonamide. wikipedia.org This reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A base, such as pyridine (B92270) or excess ammonia, is typically used to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org

Mechanism: Nucleophilic Substitution

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the sulfur atom of decane-1-sulfonyl chloride.

Intermediate Formation: A transient, tetrahedral intermediate is formed.

Elimination: The intermediate collapses, reforming the sulfur-oxygen double bonds and ejecting the chloride ion.

Deprotonation: A base removes a proton from the nitrogen atom to yield the final, neutral this compound.

Alternative pathways include the oxidation of decanethiol. Vigorous oxidation of thiols can produce the corresponding sulfonic acids, which can then be converted to sulfonamides. britannica.com Another approach involves the reaction of amine-sulfur trioxide complexes with organometallic reagents like organolithium compounds. britannica.com

| Formation Method | Precursors | Key Mechanistic Step | Reference |

| Classical Synthesis | Decane-1-sulfonyl chloride, Ammonia | Nucleophilic attack of amine on sulfonyl chloride | molport.com, wikipedia.org |

| Thiol Oxidation | Decanethiol, Strong Oxidizing Agent | Oxidation of sulfur to form a sulfonic acid intermediate | britannica.com |

| Sulfamoylation | Organodecyl Reagent, Amine-SO₃ Complex | Attack of an organometallic carbanion on the sulfur trioxide complex | britannica.com |

Radical Chain Mechanisms in Sulfur Dioxide Insertion Reactions

Modern synthetic methods allow for the formation of sulfonamides through the insertion of sulfur dioxide (SO₂), often using a stable surrogate like DABCO·(SO₂)₂ (DABSO). capes.gov.brrsc.org These reactions frequently proceed through radical chain mechanisms, offering pathways that are complementary to traditional ionic reactions.

One innovative strategy involves the net insertion of SO₂ into the carbon-nitrogen (C–N) bond of a primary amine. bioengineer.orgchemrxiv.org Mechanistic studies reveal a complex radical chain pathway initiated by a reagent that generates an isodiazene intermediate. bioengineer.orgchemrxiv.org

Mechanism: Radical SO₂ Insertion into a C-N Bond

Initiation: A radical initiator generates a species that reacts with the primary amine (e.g., decylamine) and a specialized anomeric amide reagent to form a key isodiazene intermediate. bioengineer.orgchemrxiv.org

Propagation:

The isodiazene propagates a radical chain, leading to the cleavage of the decylamine (B41302) C–N bond to form a decyl radical and dinitrogen (N₂).

The decyl radical rapidly traps a molecule of sulfur dioxide, forming a decylsulfonyl radical (C₁₀H₂₁SO₂•).

This sulfonyl radical is then intercepted by the anomeric amide reagent to forge the crucial S–N bond of the sulfonamide. bioengineer.orgchemrxiv.org

Termination: The radical chain is terminated by standard radical combination or disproportionation reactions.

This radical process is highly efficient and tolerates a wide array of functional groups, which is a significant advantage in complex molecule synthesis. bioengineer.org Another radical-based approach involves the insertion of SO₂ into C–H bonds. capes.gov.brrsc.org Here, a decyl radical, generated from decane (B31447) via hydrogen abstraction, can react with SO₂ to form the decylsulfonyl radical intermediate, which is subsequently trapped by a nitrogen source to yield this compound.

| Radical Precursor | SO₂ Source | Key Intermediate | Reaction Type | Reference |

| Decylamine | Anomeric Amide / SO₂ | Isodiazene, Decyl Radical | C-N Bond Insertion | bioengineer.org, chemrxiv.org |

| Decane | Radical Initiator / SO₂ | Decyl Radical, Decylsulfonyl Radical | C-H Bond Sulfonylation | rsc.org, capes.gov.br |

| Aryldiazonium Salt | DABSO | Aryl Radical, Arylsulfonyl Radical | Three-component coupling | researchgate.net |

Catalytic Cycles in Transition Metal-Mediated Sulfonamide Synthesis

Transition metals, particularly palladium and copper, are powerful catalysts for constructing sulfonamides via multicomponent coupling reactions involving a sulfur dioxide source. researchgate.netrsc.org These methods provide direct access to sulfonamides from readily available starting materials.

A common palladium-catalyzed approach involves the coupling of an alkyl or aryl halide, a sulfur dioxide surrogate, and a nitrogen source (like a hydrazine (B178648) or an amine). rsc.orgnih.gov For the synthesis of this compound, the process would likely start from 1-halodecane (e.g., 1-iododecane).

Proposed Catalytic Cycle for Palladium-Catalyzed Aminosulfonylation:

Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition with 1-iododecane (B1670042) to form a decyl-palladium(II) intermediate.

SO₂ Insertion: A molecule of sulfur dioxide inserts into the palladium-carbon bond, yielding a decylsulfonyl-palladium(II) complex.

Reductive Elimination/Amination: This intermediate reacts with the nitrogen nucleophile (e.g., ammonia or a hydrazine derivative). This step can proceed through various pathways, but ultimately leads to the formation of the S–N bond and the sulfonamide product. This final step regenerates the palladium(0) catalyst, allowing the cycle to continue. rsc.org

Copper-catalyzed systems have also been developed, often involving the oxidative conversion of aryl hydrazines to aryl radicals, which then participate in the sulfonylation. tcichemicals.com These transition metal-catalyzed reactions benefit from mild conditions and broad substrate scope. sci-hub.se

| Catalyst System | Alkyl/Aryl Source | SO₂ Source | Nitrogen Source | Key Mechanistic Steps | Reference |

| Palladium(0) / Phosphine Ligand | 1-Iododecane | DABSO | Hydrazine or Amine | Oxidative Addition, SO₂ Insertion, Reductive Elimination | rsc.org, nih.gov |

| Copper(I) Bromide | Aryl Hydrazine | DABSO | Amine | Oxidative generation of aryl radical, SO₂ trapping, S-N bond formation | tcichemicals.com |

| Palladium(II) / Gold(I) | Arene (C-H activation) | DABSO | Hydrazine | C-H activation, SO₂ Insertion, Amination | rsc.org |

Mechanisms of Intermolecular and Intramolecular Transformations of this compound

Once formed, this compound can participate in various transformations. The protons on the nitrogen atom are acidic and can be removed by a base, forming a sulfonamidate anion. This anion is a potent nucleophile that can undergo intermolecular reactions, such as alkylation or arylation, at the nitrogen atom. wikipedia.org

Furthermore, the protons on the carbon atom alpha to the sulfonyl group are weakly acidic due to the electron-withdrawing nature of the SO₂ group. wikipedia.org Deprotonation at this position generates a carbanion that can be used as a nucleophile in C-C bond-forming reactions.

Intermolecular Reactions:

N-Alkylation/Arylation: Reaction of the sulfonamidate anion with an electrophile (e.g., an alkyl halide) to form a secondary or tertiary sulfonamide.

α-Carbon Alkylation: Formation of a carbanion at the C-1 position, followed by reaction with an electrophile.

Intramolecular transformations of sulfonamides are crucial for the synthesis of cyclic structures known as sultams. wikipedia.orgrsc.org While this compound itself is acyclic, a derivative containing an electrophilic center (e.g., a leaving group) at a suitable position on the decyl chain could undergo intramolecular cyclization.

Mechanism: Intramolecular Cyclization (Hypothetical for a this compound derivative)

Deprotonation: A base removes a proton from the sulfonamide nitrogen, forming the nucleophilic sulfonamidate.

Intramolecular Nucleophilic Attack: The nitrogen anion attacks the electrophilic carbon center within the same molecule.

Ring Closure: A cyclic sultam is formed via an Sₙ2 reaction, displacing the leaving group.

Recent research has also highlighted nickel-catalyzed intramolecular cross-electrophile coupling reactions, where a C–N bond of a sulfonamide can be activated and coupled with a pendant alkyl halide, leading to skeletal rearrangements and the formation of products like cyclopropanes. acs.orgnih.gov This demonstrates that even the typically robust C-N bond in sulfonamides can be engaged in transformative catalytic cycles. nih.gov

Theoretical and Computational Investigations of Decane 1 Sulfonamide

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic characteristics of sulfonamides. While specific studies on Decane-1-sulfonamide are not extensively documented, the electronic properties can be inferred from research on the broader sulfonamide class. fapesp.brplos.orgresearchgate.netmdpi.comnih.gov

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies on various sulfonamide compounds consistently reveal key features of their electronic structure that are applicable to this compound. fapesp.brplos.orgresearchgate.netmdpi.com The sulfonamide group (-SO₂NH₂) is the primary site of electronic activity. The sulfur atom is in a high oxidation state, bonded to two oxygen atoms and a nitrogen atom, creating a highly polarized region within the molecule.

Calculations performed on related sulfonamides, often using the B3LYP functional with various basis sets, indicate a significant electron-withdrawing effect of the sulfonyl group. researchgate.netnih.gov This effect influences the electron density distribution across the entire molecule, including the decane (B31447) chain. The oxygen atoms of the sulfonamide group possess a high negative partial charge, making them potential sites for electrophilic attack and hydrogen bonding. Conversely, the sulfur and nitrogen atoms are relatively electron-deficient.

Table 1: Predicted Electronic Properties of this compound based on DFT studies of related sulfonamides.

| Property | Predicted Value/Characteristic | Significance |

| Dipole Moment | Significant, due to the polar -SO₂NH₂ group. | Influences solubility and intermolecular interactions. |

| Electron Density on -SO₂NH₂ | High electron density on oxygen atoms. | Key sites for hydrogen bonding and electrophilic attack. |

| HOMO-LUMO Gap | Expected to be relatively large, indicating chemical stability. | A smaller gap would suggest higher reactivity. researchgate.net |

This table presents predicted data based on general findings for the sulfonamide class of compounds.

Molecular Orbital (MO) and Natural Bond Orbital (NBO) Analyses

Molecular orbital and natural bond orbital analyses provide a more detailed picture of the bonding and electronic interactions within this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining the molecule's reactivity. researchgate.net

For sulfonamides, the HOMO is typically localized on the nitrogen and oxygen atoms of the sulfonamide group, while the LUMO is often distributed over the sulfonyl group. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. researchgate.net A larger gap implies greater stability.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for investigating the dynamic behavior of molecules, including their conformational changes and flexibility over time. nih.govnih.govrsc.orgscispace.commdpi.com

Conformational Analysis and Flexibility of this compound

The long, unbranched decane chain of this compound imparts significant conformational flexibility to the molecule. MD simulations of long-chain alkanes and their derivatives show that the alkyl chain can adopt numerous conformations in solution due to the low rotational barriers around the C-C single bonds. chemscene.com

Cheminformatics and Molecular Modeling Applications

Cheminformatics and molecular modeling techniques are employed to predict various properties of molecules, including their reactivity and potential reaction pathways. chemrxiv.orgresearchgate.netacs.orgucla.eduroyalsocietypublishing.org

Prediction of Reaction Pathways and Reactivity Descriptors

For this compound, cheminformatics tools can be used to predict its reactivity based on its structural features. Reactivity descriptors, derived from quantum mechanical calculations, such as the Fukui functions and local softness, can identify the most reactive sites within the molecule.

Based on the electronic structure, the nitrogen atom of the sulfonamide group is a likely site for nucleophilic attack, while the hydrogen atoms on the nitrogen are acidic and can be abstracted by a base. The oxygen atoms are potential sites for protonation or coordination to metal ions. Computational models can simulate potential reactions, such as N-alkylation or N-arylation, and predict the most favorable reaction pathways and conditions. ucla.edu

In Silico Evaluation of Molecular Interactions (e.g., protein binding mechanisms)

The in silico evaluation of a molecule like this compound would typically involve a multi-faceted computational approach to predict its binding affinity and interaction patterns with biological macromolecules. This process generally includes molecular docking simulations to identify likely binding poses and scoring functions to estimate the strength of the interaction, followed by more rigorous methods like molecular dynamics (MD) simulations to assess the stability of the predicted complex over time. nih.govrsc.org

Molecular Docking Studies:

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov For this compound, this would involve docking the molecule into the active site of a relevant protein target. The selection of the target protein would depend on the therapeutic area of interest. For instance, sulfonamides are known to target enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase. rsc.orgijcce.ac.ir

The docking process yields a binding energy score, which is a theoretical estimation of the binding affinity. A more negative binding energy generally suggests a more favorable interaction. The analysis of the docked pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Given the structure of this compound, with its long alkyl chain and the sulfonamide group, it is plausible to predict a binding mode where the decane chain occupies a hydrophobic pocket within the protein's active site. The sulfonamide moiety, with its polar sulfonyl group and amide proton, would be expected to form key hydrogen bonds with amino acid residues in the binding site. acs.org The oxygen atoms of the sulfonamide group are known to act as hydrogen bond acceptors, while the amide (–NH) group can act as a hydrogen bond donor. acs.org

Hypothetical Docking Results of this compound with a Model Protein:

To illustrate the type of data generated from such a study, the following table presents hypothetical docking results of this compound with a representative protein active site.

| Parameter | Predicted Value/Interaction |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 82, ILE 56, PHE 99, HIS 87 |

| Hydrogen Bonds | The sulfonamide -NH2 group forms hydrogen bonds with the backbone carbonyl of ILE 56. The sulfonamide oxygen atoms form hydrogen bonds with the hydroxyl group of TYR 82. |

| Hydrophobic Interactions | The C10 alkyl chain interacts with the hydrophobic side chains of PHE 99 and other non-polar residues within the binding pocket. |

| Other Interactions | Potential for halogen-π interactions if the binding site contains appropriate residues. acs.org |

Molecular Dynamics (MD) Simulations:

To further investigate the stability of the docked pose, molecular dynamics simulations are often performed. nih.gov An MD simulation would model the movement of the this compound-protein complex over a period of time (typically nanoseconds), providing insights into the flexibility of the ligand and the protein and the persistence of the key interactions identified in the docking study. rsc.org Analysis of the MD trajectory can confirm the stability of the binding and provide a more dynamic picture of the molecular recognition process.

Density Functional Theory (DFT) Studies:

DFT calculations can be employed to investigate the electronic properties of this compound, such as the molecular electrostatic potential (MESP) and frontier molecular orbitals (HOMO and LUMO). mdpi.com The MESP map can identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic interactions, which can corroborate the interaction patterns observed in docking studies. mdpi.com The energies of the HOMO and LUMO orbitals and the resulting energy gap are important descriptors of the molecule's chemical reactivity and stability. nih.gov

Analytical Characterization and Detection Methodologies for Decane 1 Sulfonamide

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the separation and analysis of Decane-1-sulfonamide from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques, each offering unique advantages for the analysis of this and related sulfonamide compounds.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

HPLC is a versatile and widely adopted technique for the analysis of sulfonamides due to its applicability to a broad range of polar and non-polar compounds. The separation is typically achieved on a reversed-phase column, such as a C18 column. bingol.edu.trchrom-china.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. acs.orgmdpi.com Gradient elution is commonly employed to achieve optimal separation of multiple analytes in a single run. bingol.edu.tr

Various detection modes can be coupled with HPLC for the quantification of sulfonamides:

UV-Visible Detection: This is a common and cost-effective detection method. The wavelength for detection is typically set around 254 nm or at the specific maximum absorbance of the sulfonamide. cabidigitallibrary.org

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be utilized, often requiring derivatization of the sulfonamide with a fluorescent tag. molnar-institute.comnih.gov This is particularly useful for detecting trace levels of the compound. molnar-institute.comnih.gov

Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity, allowing for unambiguous identification and quantification even in complex matrices. acs.orgjfda-online.com Electrospray ionization (ESI) is a commonly used ionization source for LC-MS analysis of sulfonamides. researchgate.net

Table 1: Example HPLC Conditions for Sulfonamide Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., 100 mm × 2.1 mm, 1.9 µm) | bingol.edu.tr |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | acs.org |

| Elution | Gradient | bingol.edu.tr |

| Flow Rate | 0.3 mL/min | bingol.edu.tr |

| Detection | UV, Fluorescence, MS, MS/MS | acs.orgcabidigitallibrary.orgmolnar-institute.comjfda-online.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of sulfonamides, including this compound, although it often requires a derivatization step to increase the volatility and thermal stability of the analytes. nih.govnih.gov The separation is performed on a capillary column, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

A common derivatization procedure involves methylation with diazomethane (B1218177) followed by acylation with an agent like pentafluoropropionic acid anhydride (B1165640). nih.gov The GC parameters, such as the temperature program of the oven, are optimized to achieve good separation of the derivatized analytes. usda.gov

Sample Preparation and Extraction Protocols

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the subsequent analysis.

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of sulfonamides from various sample types, including environmental water and biological tissues. researchgate.netdergipark.org.tr The choice of the SPE sorbent is crucial and depends on the properties of the analyte and the matrix.

Commonly used SPE cartridges for sulfonamide extraction include:

Hydrophilic-Lipophilic Balance (HLB) cartridges: These are effective for a broad range of compounds. molnar-institute.com

Cation-exchange cartridges (e.g., Strata-SCX): These are particularly useful for the selective extraction of basic compounds like sulfonamides. nih.gov

Molecularly Imprinted Polymers (MIPs): These offer high selectivity for the target analyte. imeko.info

The general SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent. molnar-institute.com

Table 2: Typical Solid Phase Extraction Protocol for Sulfonamides

| Step | Reagent/Solvent | Purpose | Reference |

| Conditioning | Methanol followed by water | To activate the sorbent | molnar-institute.com |

| Sample Loading | Acidified sample solution | To retain the analyte | molnar-institute.com |

| Washing | Acidified water | To remove polar interferences | molnar-institute.com |

| Elution | Methanol containing ammonia (B1221849) or acetic acid | To desorb the analyte | molnar-institute.comnih.gov |

Optimization of Matrix Effects in Environmental Samples

Matrix effects, which are the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy of LC-MS analysis. researchgate.netnih.gov These effects can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration.

Several strategies are employed to mitigate matrix effects:

Matrix-matched calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. capes.gov.br

Use of internal standards: An isotopically labeled version of the analyte is added to the sample at the beginning of the sample preparation process to compensate for both extraction losses and matrix effects. jfda-online.com

Advanced sample cleanup: Techniques like dispersive solid-phase extraction (dSPE) or the use of more selective SPE sorbents can help to remove a larger portion of the interfering matrix components. acs.org

Chromatographic optimization: Modifying the HPLC gradient or using a more selective column can help to separate the analyte from the matrix interferences. jfda-online.com

Chemical Derivatization for Enhanced Detection

Chemical derivatization is a process where the analyte is chemically modified to improve its analytical properties. For this compound and other sulfonamides, derivatization can be employed to:

Enhance detectability: By introducing a chromophore or a fluorophore, the sensitivity of UV or fluorescence detection can be significantly increased. chrom-china.comnih.gov Fluorescamine (B152294) and p-dimethylaminobenzaldehyde are examples of reagents used for post-column derivatization in HPLC. nih.govresearchgate.net

Improve chromatographic behavior: Derivatization can increase the volatility of the analyte, making it suitable for GC analysis. nih.gov

For GC-MS analysis, a two-step derivatization is often performed. First, the acidic N-H proton is methylated, typically with diazomethane. This is followed by acylation of the amino group, for instance, with pentafluoropropionic anhydride (PFPA). nih.govusda.gov This process makes the sulfonamide more volatile and thermally stable.

For HPLC with fluorescence detection, derivatization with reagents like fluorescamine can be performed either pre-column or post-column to form a highly fluorescent product. chrom-china.comnih.gov

Pre-column and Post-column Derivatization Strategies

Derivatization is a technique used in chromatography to convert an analyte into a product that has improved chromatographic properties or is more easily detectable. researchgate.net For sulfonamides, this typically involves reacting the primary aromatic amine group to attach a chromophore or fluorophore. This can be done either before the sample is injected into the chromatograph (pre-column) or after the separation on the column but before detection (post-column).

Pre-column Derivatization

In pre-column derivatization, the analyte is chemically modified before its introduction into the analytical system. This approach can offer greater reaction control and flexibility. Several reagents are commonly used for the pre-column derivatization of sulfonamides.

Fluorescamine: This reagent reacts rapidly with primary amines to form highly fluorescent pyrrolinone fluorophores. chula.ac.th The derivatization is often carried out in a buffered solution. Automated pre-column derivatization with fluorescamine has been successfully used for the determination of various sulfonamides in animal tissues. researchgate.net The resulting derivatives are then separated by liquid chromatography and detected by fluorescence. researchgate.net Studies have shown this method to be effective for quantifying sulfonamide residues in diverse matrices like animal feed and biological samples. juniperpublishers.com

9-fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another effective reagent for derivatizing sulfonamides. The reaction results in FMOC-sulfonamide derivatives that can be detected by UV or fluorescence detectors. thermofisher.com Optimization of reaction conditions such as temperature and pH is crucial for achieving high sensitivity and repeatability. thermofisher.com The limits of detection for sulfonamides can be significantly improved following derivatization with FMOC-Cl and subsequent purification. thermofisher.com

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form highly fluorescent and UV-absorbing isoindole derivatives. vulcanchem.commedchemexpress.com This reaction is rapid and occurs under mild conditions, making it suitable for automated pre-column systems. medchemexpress.com

Post-column Derivatization

Post-column derivatization involves the reaction of the analyte after it has been separated by the chromatographic column. This method avoids the potential issue of forming multiple derivative products from a single analyte and can simplify sample preparation.

Fluorescamine: This is one of the most widely used post-column derivatization reagents for sulfonamides. After the sulfonamides are separated on an HPLC column, the eluent is mixed with a fluorescamine solution. The resulting fluorescent derivatives are then passed to a fluorescence detector. nih.gov This online derivatization technique has been applied to the rapid determination of multiple sulfonamide residues in various samples. google.comresearchgate.net The pH of the mobile phase is an important factor for optimizing the post-column reaction. nih.gov

o-Phthalaldehyde (OPA): Similar to its use in pre-column derivatization, OPA can be used in post-column systems. The reaction with sulfonamides in the presence of a thiol, such as β-mercaptoethanol, yields fluorescent products that can be sensitively detected. vulcanchem.com

| Derivatization Strategy | Reagent | General Conditions | Advantages |

| Pre-column | Fluorescamine | Reaction in buffered solution (pH ~9) at room temperature. chula.ac.th | Greater reaction control; can remove excess reagent before analysis. |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Reaction in buffered medium (e.g., borate (B1201080) buffer); optimization of temperature and time is needed. thermofisher.com | Forms stable derivatives with strong UV and fluorescence signals. thermofisher.com | |

| Post-column | Fluorescamine | Online mixing of column eluent with fluorescamine in an acetonitrile/buffer solution. nih.gov | Simplifies sample preparation; avoids multiple derivative peaks. |

| o-Phthalaldehyde (OPA) | Online reaction with OPA and a thiol (e.g., β-mercaptoethanol) in an alkaline buffer. vulcanchem.com | Rapid reaction; suitable for automated systems. vulcanchem.com |

Spectrophotometric and Fluorometric Detection Methods

The choice of detection method is intrinsically linked to the derivatization strategy employed. The goal is typically to create a derivative with strong absorbance (for spectrophotometry) or fluorescence (for fluorometry) at a wavelength where the original analyte has little to no signal, thereby enhancing sensitivity and selectivity.

Spectrophotometric Detection Methods

Spectrophotometric methods measure the amount of light absorbed by the analyte or its derivative at a specific wavelength. juniperpublishers.com For sulfonamides, these methods often rely on chemical reactions to produce a colored product.

Diazotization and Coupling: A classic method for determining primary aromatic amines involves diazotization with sodium nitrite (B80452) in an acidic medium, followed by coupling with a chromogenic agent like 8-hydroxyquinoline (B1678124) or 1-naphthol. ekb.egnih.gov This reaction produces a colored azo dye whose absorbance can be measured in the visible region (typically 400-550 nm). nih.govgoogle.com The method is simple, cost-effective, and can be applied to pharmaceutical formulations. ekb.egnih.gov

Charge-Transfer Complex Formation: Another approach involves the reaction of sulfonamides (as electron donors) with electron acceptors like picric acid to form colored charge-transfer complexes. The resulting yellow complex can be measured spectrophotometrically.

Reaction with o-Phthalaldehyde (OPA): The isoindole derivative formed by the reaction of sulfonamides with OPA and a thiol can also be detected by spectrophotometry, typically with a maximum absorbance around 335-340 nm. vulcanchem.com

Fluorometric Detection Methods

Fluorometric methods are generally more sensitive and selective than spectrophotometric methods. They measure the light emitted by a fluorescent compound after it has been excited by light of a specific wavelength. Since most sulfonamides are not naturally fluorescent, derivatization is essential.

Fluorescamine Derivatization: As discussed previously, fluorescamine is a premier fluorogenic reagent. The derivatives formed from the reaction with sulfonamides are highly fluorescent. Detection is typically performed with an excitation wavelength (λex) around 390-405 nm and an emission wavelength (λem) around 475-495 nm. researchgate.netchula.ac.th This high-performance liquid chromatography with fluorescence detection (HPLC-FLD) method is widely used for the trace analysis of sulfonamides in complex matrices like food products and environmental samples.

o-Phthalaldehyde (OPA) Derivatization: The fluorescent isoindole derivatives from the OPA reaction are also well-suited for fluorometric detection. For instance, fluorimetric detection can be carried out at an excitation wavelength of 295 nm and an emission wavelength of 425 nm. vulcanchem.com

9-fluorenylmethyl chloroformate (FMOC-Cl) Derivatization: The FMOC derivatives of sulfonamides are also fluorescent, allowing for sensitive detection in HPLC systems. thermofisher.com

| Detection Method | Principle | Derivatization Reagent (Example) | Typical Wavelengths (nm) |

| Spectrophotometry | Measurement of light absorption by a colored product. | Diazotization/Coupling (e.g., with 8-hydroxyquinoline) | λmax ≈ 500 nih.gov |

| o-Phthalaldehyde (OPA) | λmax ≈ 340 vulcanchem.com | ||

| Picric Acid (Charge-Transfer) | λmax ≈ 410-420 | ||

| Fluorometry | Measurement of light emitted by a fluorescent product. | Fluorescamine | λex ≈ 405, λem ≈ 495 researchgate.net |

| o-Phthalaldehyde (OPA) | λex ≈ 295, λem ≈ 425 vulcanchem.com |

Environmental Research on Decane 1 Sulfonamide and Its Analogues

Environmental Fate and Transport Processes

The environmental behavior of decane-1-sulfonamide and its analogues is dictated by their physicochemical properties and interactions with environmental matrices.

Persistence and Sorption in Soil and Aquatic Matrices

The persistence of sulfonamides in the environment is a significant concern. Studies have shown that sulfonamides can persist in soil and aquatic environments, with their longevity influenced by factors such as soil type, temperature, and microbial activity. For instance, the half-lives of sulfamethazine (B1682506) (SMZ) and sulfachloropyridine (SCP) in soil were found to be 18.6 and 21.3 days, respectively. nih.gov The presence of liquid swine slurry was observed to decrease the persistence of these sulfonamides in silt loam soil, likely due to increased microbial activity and bioavailability. nih.gov

Sorption is a key process governing the mobility and bioavailability of sulfonamides in the environment. mdpi.comirb.hr The distribution of these compounds between the solid and aqueous phases is influenced by soil properties like organic matter content, pH, cation exchange capacity, and texture. mdpi.com Generally, sulfonamides exhibit weak to moderate sorption to soil particles, which can lead to their high mobility and potential for groundwater contamination. irb.hr The sorption of sulfadiazine (B1682646) (SDZ) and sulfamethoxazole (B1682508) (SMX) in various peat soils showed that the Freundlich isotherm model best described their sorption behavior, indicating a co-mechanistic sorption process rather than simple partitioning. researchgate.net Sorption coefficients (Kd) for SDZ and SMX in peat soils ranged from 21.39 to 102.8 mL/g and 11.23 to 107.3 mL/g, respectively, suggesting a higher sorptive capacity compared to many terrestrial soils. researchgate.net

The sorption of sulfonamides is also influenced by the specific characteristics of the soil fractions. Adsorption has been observed to increase in the order of coarse silt < whole soil < medium silt < sand < clay < fine silt. nih.gov The organic matter within the soil, particularly phenolic and carboxylic groups and N-heterocyclic compounds, plays a significant role in the binding of sulfonamides. nih.gov

Interactive Data Table: Sorption Parameters of Sulfonamides in Soil

| Sulfonamide | Soil Type | Kd (mL/g) | KF ((μg/g)(mL/μg)1/n) | Reference |

| Sulfadiazine (SDZ) | Peat Soils | 21.39 - 102.8 | - | researchgate.net |

| Sulfamethoxazole (SMX) | Peat Soils | 11.23 - 107.3 | - | researchgate.net |

| Sulfamethazine (SMZ) | Various Soils | 0.25 - 8.10 | 1.16 - 7.99 | irb.hr |

Leaching and Adsorption/Desorption Characteristics

The relatively weak sorption of many sulfonamides contributes to their potential for leaching through the soil profile and into groundwater. nih.gov Laboratory column tests have demonstrated that the release of sulfonamides from soil is dependent on both the soil properties and the specific sulfonamide. nih.gov For instance, in coarse-grained soil with low organic matter, a rapid release of sulfadimethoxine, sulfaguanidine, and sulfisoxazole (B1682709) was observed. nih.gov

Adsorption and desorption processes are critical in determining the environmental fate of these compounds. mdpi.com The adsorption of sulfonamides onto various materials, including carbonaceous materials like biochar, has been investigated as a potential remediation strategy. researchgate.netfrontiersin.org The efficiency of adsorption is influenced by factors such as the initial concentration of the sulfonamide, pH, and the presence of other ions. researchgate.net Desorption studies are crucial for understanding the reversibility of sorption and the long-term potential for contaminant release.

Biotransformation and Chemical Degradation Pathways

Sulfonamides can be transformed in the environment through both biological and chemical processes, leading to the formation of various degradation products.

Microbial Degradation Mechanisms in Environmental Compartments

Microbial degradation is a key process in the natural attenuation of sulfonamides. nih.gov Various bacterial species, including those from the genera Brevibacterium and Castellaniella, have been shown to degrade sulfonamides. core.ac.uk The degradation can occur under both aerobic and anaerobic conditions. ijcmas.com The primary mechanisms of microbial degradation often involve the cleavage of the sulfonamide bond, leading to the formation of metabolites such as aniline (B41778) and sulfanilic acid. researchgate.net

The rate and extent of microbial degradation can be influenced by the presence of other organic matter. Some studies suggest that sulfonamides may not be the preferred substrate for microorganisms, and their degradation may only occur after more easily degradable carbon sources are depleted. core.ac.uk

Formation and Decline of Transformation Products in Aquatic Systems

The degradation of sulfonamides in aquatic systems can lead to a variety of transformation products (TPs). nih.govresearchgate.netresearchgate.net These TPs can sometimes be more persistent or toxic than the parent compounds. researchgate.net Common transformation pathways include hydroxylation, SO2 extrusion, and cleavage of the sulfonamide bond. mdpi.commdpi.com For example, in the photocatalytic degradation of sulfamethoxazole, several hydroxylated products have been identified. mdpi.com

The study of TPs is crucial for a comprehensive environmental risk assessment. researchgate.net Research has focused on developing methods to predict and identify these TPs, as reference standards are often unavailable. nih.gov Advanced oxidation processes (AOPs) are being explored for the degradation of sulfonamides in water, but these processes can also generate TPs. mdpi.comnih.govresearchgate.net The decline of these TPs in aquatic systems is dependent on their susceptibility to further degradation. mdpi.com

Analytical Methods for Environmental Monitoring of Sulfonamides

Accurate and sensitive analytical methods are essential for monitoring the presence of sulfonamides and their degradation products in environmental samples. researchgate.net Due to the low concentrations and diverse nature of these compounds in the environment, sophisticated analytical techniques are often required. mdpi.com

High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) or mass spectrometry (MS), is a widely used technique for the determination of sulfonamides. mdpi.comrsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for analyzing these compounds in complex matrices like water and soil. researchgate.net

Sample preparation is a critical step in the analytical process to enrich the target analytes and remove interfering substances. mdpi.com Techniques such as solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME) are commonly employed for this purpose. mdpi.comrsc.org The development of on-site and rapid detection methods, such as biosensors, is an area of active research to facilitate more comprehensive environmental monitoring. nih.gov

Interactive Data Table: Analytical Techniques for Sulfonamide Detection

| Analytical Technique | Sample Matrix | Key Features | Reference |

| HPLC-DAD | Environmental Water, Seafood | Simultaneous extraction and determination of multiple sulfonamides. | mdpi.com |

| HPLC with SPE | Environmental Water | Utilizes an octyl (C8) sorbent for solid-phase extraction. | rsc.org |

| CE-MS and CE-MS/MS | Meat, Groundwater | Multiresidue determination with high sensitivity. | nih.gov |

| LC-MS/MS | Environmental Samples | Overview of methodologies for various antibiotic classes. | researchgate.net |

Future Research Directions for Decane 1 Sulfonamide Studies

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfonamides often involves sulfonyl chlorides, which can be harsh and environmentally taxing. thieme-connect.com Future research should prioritize the development of greener, more efficient, and sustainable methods for synthesizing Decane-1-sulfonamide.

Key research avenues include:

Mechanochemistry: A solvent-free, mechanochemical approach using a ball mill has shown promise for the synthesis of various sulfonamides. rsc.org This method, which can involve a one-pot, double-step procedure with solid reagents like sodium hypochlorite, offers an environmentally friendly and cost-effective alternative. rsc.org Exploring the applicability of this technique to long-chain alkyl disulfides, the precursors to this compound, could lead to a highly sustainable synthetic protocol.

Catalyst-Free and Solvent-Free Conditions: Research into catalyst-free methodologies in green solvents like water or ethanol, or even under solvent-free conditions, is a significant area of interest. researchgate.netsci-hub.se Methods utilizing readily available and non-toxic reagents, such as those that avoid organic bases and rely on simple filtration for product isolation, are particularly desirable. rsc.orgmdpi.com Adapting these methods for the synthesis of this compound could drastically reduce the environmental impact of its production.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and safer production, particularly when handling potentially hazardous reagents.

Alternative Sulfur Sources: Investigating the use of alternative sulfur sources, such as sulfur dioxide substitutes like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), could provide milder and more functional-group-tolerant routes to alkyl sulfonamides. thieme-connect.com

A comparative table of potential sustainable synthetic strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantages for this compound | References |

| Mechanochemistry | Solvent-free, uses solid reagents, ball-mill mediated. | Reduced solvent waste, energy efficiency, potential for high yields. | rsc.org |

| Aqueous Media Synthesis | Uses water as a solvent, often with simple base like Na2CO3. | Environmentally benign, simplified workup, avoids toxic organic solvents. | sci-hub.sersc.orgmdpi.com |

| Solvent-Free Synthesis | Reactions conducted neat, often at room temperature. | Eliminates solvent use, potential for high atom economy. | researchgate.netsci-hub.se |

| Sulfur Dioxide Insertion | Utilizes SO2 surrogates (e.g., DABSO). | High functional group compatibility, avoids harsh oxidation of sulfur. | thieme-connect.com |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, guiding experimental work and accelerating discovery.

Future computational studies should focus on:

Density Functional Theory (DFT) Studies: DFT can be used to simulate the electronic structure and reactivity of this compound. nih.govbohrium.com This can provide insights into its frontier molecular orbitals (FMOs), which are crucial for understanding its chemical behavior and potential for new reactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it is possible to predict various physicochemical properties of this compound and its derivatives. mdpi.com This can be particularly useful for predicting properties relevant to material science or environmental fate without the need for extensive experimental work.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in solution or at interfaces. This is crucial for understanding its interactions with other molecules, which is key to its application in materials science and its environmental impact.

Adsorption Modeling: Computational modeling can be used to study the adsorption of this compound onto various surfaces, such as clays (B1170129) or carbonaceous materials. researchgate.netresearchgate.net This is vital for predicting its mobility and fate in the environment.

| Computational Method | Predicted Properties/Insights | Relevance to this compound | References |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, reactivity indices. | Understanding chemical reactivity, guiding synthesis, predicting spectroscopic properties. | nih.govbohrium.com |

| QSPR Modeling | Lipophilicity, solubility, and other physicochemical properties. | Predicting behavior in biological and environmental systems, material design. | mdpi.com |

| Molecular Dynamics (MD) | Conformational changes, interactions with solvents and surfaces. | Understanding self-assembly, membrane interactions, environmental transport. | nih.gov |

| Adsorption Calculations | Interaction energies with surfaces (e.g., soil minerals). | Predicting environmental fate and transport, designing remediation strategies. | researchgate.net |

Exploration of this compound in Material Science Applications (excluding physical properties)

The unique structure of this compound, combining a polar sulfonamide head with a long, nonpolar alkyl tail, suggests its potential as a building block for novel functional materials.

Promising areas for future research include:

Self-Assembled Monolayers (SAMs): The amphiphilic nature of this compound makes it a candidate for forming SAMs on various substrates. Research could explore the formation and properties of these monolayers for applications in surface modification, such as creating hydrophobic or functionalized surfaces.

Polymer Functionalization: Incorporating the this compound moiety into polymers could impart unique properties. For instance, sulfonamide-functionalized polymers have been explored for biomedical applications and as pH-responsive materials. rsc.org The long decyl chain could introduce interesting hydrophobic domains into such polymers. Research into the synthesis of (co)polymers containing this compound via techniques like RAFT polymerization could open up new avenues for advanced materials. rsc.org

Organogelators: The ability of long-chain alkanes to form gels is well-known. The introduction of the sulfonamide group, with its hydrogen-bonding capabilities, could lead to the formation of novel organogels. These materials could find applications in areas such as controlled release or as templates for nanomaterial synthesis.

Electrolyte Additives: Sulfonamide-based compounds have been investigated for use in electrolytes, for example, in lithium-ion batteries, where they can help in the ion-pair separation of the lithium salt. acs.org The long alkyl chain of this compound could influence the solubility and stability of the electrolyte. Gel polymer electrolytes based on sulfonamide functional polymer nanoparticles are also being explored for sodium metal batteries. rsc.org

Mechanistic Exploration of Undiscovered Chemical Reactivity

While the sulfonamide group is a well-studied functional group, the specific reactivity of a long-chain alkylsulfonamide like this compound is less understood. Future research should aim to uncover and understand its unique chemical behavior.

Key areas for mechanistic investigation include:

N-H Functionalization: The sulfonamide N-H bond can be functionalized to create a wide range of derivatives. thieme-connect.com Exploring novel reactions for the N-alkylation or N-arylation of this compound, particularly using green and efficient catalytic systems, could lead to a diverse library of new compounds with potential applications. tandfonline.com

C-H Activation/Functionalization: The long decyl chain presents multiple C-H bonds that could potentially be targeted for selective functionalization. Research into catalytic systems that can selectively activate and functionalize the C-H bonds of the alkyl chain would be a significant advance, allowing for the synthesis of complex molecules from a simple starting material.

Radical Reactions: The involvement of sulfonamides in radical reactions is an emerging area of interest. researchgate.net Investigating the behavior of this compound under various radical-generating conditions could unveil new synthetic transformations and provide deeper mechanistic insights.

Reaction with Novel Electrophiles/Nucleophiles: Probing the reactivity of this compound with a wide array of newly developed electrophilic and nucleophilic reagents could lead to the discovery of unexpected reaction pathways and novel molecular scaffolds.

Interdisciplinary Approaches in Environmental Chemistry

The potential release of long-chain alkylsulfonamides into the environment necessitates a thorough understanding of their fate, transport, and impact. agriculturejournals.czepa.gov An interdisciplinary approach is crucial for this endeavor.

Future research should integrate the following:

Q & A

Q. How can researchers integrate this compound data from heterogeneous sources (e.g., in silico, in vitro, in vivo) into a unified model?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.